molecular formula C₅₆H₉₅D₃N₁₆O₁₃ B1155491 Polymyxin B1-d3

Polymyxin B1-d3

Cat. No.: B1155491
M. Wt: 1206.5
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Significance of Polymyxin (B74138) Antibiotics in Research

The polymyxins, a group of polypeptide antibiotics, were first discovered in 1947 from the soil bacterium Paenibacillus polymyxa. bohrium.comfrontiersin.orgnih.gov This class of antibiotics, which includes the clinically significant Polymyxin B and Polymyxin E (colistin), demonstrated potent activity against Gram-negative bacteria. bohrium.comwikipedia.org Their mechanism involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of these bacteria, disrupting membrane integrity and leading to cell death. nih.govnih.govdrugbank.com

Initially used in the 1950s, their application declined by the 1970s due to concerns about potential toxicity. bohrium.comfrontiersin.orgmdpi.com However, the rise of multidrug-resistant (MDR) Gram-negative pathogens, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, has led to a resurgence in their use as a last-resort treatment option. bohrium.comnih.govnih.gov This renewed interest has spurred intensive research into their mechanisms of action, structure-activity relationships, and pharmacokinetics to optimize their use. bohrium.comnih.govnih.gov In a research context, polymyxins are also utilized to induce envelope stress in bacteria to study cellular response mechanisms. wikipedia.org

Distinctive Features and Research Utility of Deuterated Polymyxin B1 (Polymyxin B1-d3)

This compound is a stable isotope-labeled analogue of Polymyxin B1, where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution is the key to its research utility. While chemically similar to the parent compound, its increased mass allows it to be distinguished by mass spectrometry. resolvemass.ca

The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govasm.orgnih.gov In pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted, precise measurement of drug concentrations in biological matrices like plasma is crucial. nih.govijper.org Using a deuterated internal standard like this compound is considered the gold standard because it behaves almost identically to the analyte (Polymyxin B1) during sample extraction, chromatographic separation, and ionization, thereby correcting for variations in these processes. asm.orgnih.govrjptonline.org This leads to highly accurate and reproducible quantification of Polymyxin B1, which is essential for understanding its behavior in the body. asm.orgijper.org

The use of deuterated standards helps to minimize matrix effects, a common issue in bioanalysis where other components in the sample can interfere with the analyte's signal. rjptonline.org This ensures the reliability of the data generated in research settings. nih.gov

Table 1: Comparison of Polymyxin B1 and this compound

Feature Polymyxin B1 This compound
Chemical Formula C₅₆H₉₈N₁₆O₁₃ C₅₆H₉₅D₃N₁₆O₁₃
Molecular Weight ~1202.5 g/mol researchgate.net ~1205.5 g/mol
Primary Use Antibiotic against Gram-negative bacteria. wikipedia.org Internal standard for mass spectrometry. nih.govasm.org
Key Characteristic Cationic polypeptide structure that binds to bacterial LPS. nih.gov Isotopic labeling with deuterium allows differentiation from the parent compound by mass. resolvemass.ca
Research Application Studied for antimicrobial activity, resistance mechanisms, and as a therapeutic agent. bohrium.comnih.gov Enables precise quantification of Polymyxin B1 in complex biological samples for pharmacokinetic and other analytical studies. nih.govijper.org

Current Research Landscape and Emerging Academic Challenges for this compound

The current research landscape heavily relies on this compound for the accurate quantification of Polymyxin B in various biological matrices. High-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) methods are frequently developed and validated using this deuterated standard to support pharmacokinetic and pharmacodynamic studies. frontiersin.org These studies are critical for optimizing dosing regimens to maximize efficacy while minimizing toxicity.

Despite its utility, there are emerging academic challenges associated with the use of this compound and other deuterated standards.

Synthesis Complexity: The synthesis of stable, selectively deuterated complex molecules like polymyxins can be challenging and costly. resolvemass.camarquette.eduresearchgate.net It requires specialized techniques to introduce deuterium atoms at specific, stable positions within the molecule. resolvemass.caresearchgate.net

Commercial Availability: The availability of a wide range of deuterated compounds for research can be limited, which may constrain the types of studies that can be performed. europa.eu

Analytical Sophistication: The use of this compound necessitates access to sophisticated and expensive analytical instrumentation, such as high-resolution mass spectrometers, and the expertise to operate them and interpret the data. uio.no

Isotopic Purity: Ensuring the high isotopic purity of the deuterated standard is crucial for accurate quantification. The presence of unlabeled impurities can affect the precision of the assay. musechem.com

Future research will likely focus on developing more efficient and cost-effective methods for synthesizing deuterated standards and exploring their application in increasingly complex biological systems to better understand the pharmacology of polymyxin antibiotics.

Properties

Molecular Formula

C₅₆H₉₅D₃N₁₆O₁₃

Molecular Weight

1206.5

Synonyms

N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine Cyclic (10→4)-Peptide-d3

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Polymyxin B1 D3 and Analogues

Total Synthesis Approaches for Polymyxin (B74138) B1 and its Deuterated Analogues

The total synthesis of Polymyxin B1 and its analogues is a complex undertaking due to its cyclic structure and multiple chiral centers. nih.govnih.gov Both solid-phase and solution-phase strategies have been successfully employed, often in combination, to achieve this goal. nih.gov

Solid-Phase Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) has proven to be a high-yield method for producing Polymyxin B1. nih.govcapes.gov.br One of the pioneering total solid-phase syntheses of Polymyxin B1 was achieved with a 20% yield. nih.govcapes.gov.br This approach utilized the orthogonal protecting group N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde). nih.govcapes.gov.br The synthetic peptide was confirmed to be identical to the natural antibiotic through Mass Spectrometry (MS) and High-Pressure Liquid Chromatography (HPLC). nih.govcapes.gov.br

Several SPPS strategies have been developed, differing in the point of attachment to the resin and the cyclization method. mdpi.com Common approaches involve assembling the linear peptide on the resin starting from the C-terminal threonine or by anchoring the side chain of a diaminobutyric acid (Dab) residue. mdpi.comacs.org A "safety-catch" linker approach has also been described, which allows for cleavage from the solid support upon cyclization. researchgate.netnih.gov This methodology has been used to generate various analogues with modifications in the acyl chain and the peptide ring. researchgate.netnih.gov

A notable on-resin cyclization strategy involves attaching the C-terminal Thr-10 residue to a dihydropyran (DHP) HM resin. mdpi.com The linear peptide is constructed using standard Fmoc chemistry. mdpi.com On-resin cyclization is then achieved by deprotecting the C-terminus and the side chain of the Dab-4 residue, followed by treatment with diphenylphosphoryl azide (B81097) (DPPA) and diisopropylethylamine (DIPEA). mdpi.com

Synthesis StageKey Reagents and ConditionsPurpose
Peptide Assembly Fmoc-protected amino acids, HCTU, DIPEA, DMFStepwise addition of amino acids to the growing peptide chain on the solid support.
On-Resin Cyclization Pd(PPh3)4, PhSiH3In situ deprotection of the C-terminus and the Dab-4 side chain amine.
DPPA, DIPEA, DMFFormation of the cyclic peptide bond.
Cleavage & Deprotection TFA, Et3SiH, H2ORelease of the synthesized peptide from the resin and removal of side-chain protecting groups.

Solution-Phase Cyclization Techniques

An alternative to on-resin cyclization is the synthesis of a linear precursor on a solid support, followed by cleavage and subsequent cyclization in solution. researchgate.netuniversiteitleiden.nl This strategy often employs a standard Fmoc-based peptide synthesis on a sasrin resin, which allows for the release of the protected peptide under mild acidic conditions. universiteitleiden.nl

In a representative synthesis, the linear peptide is assembled on the resin, with the Dab residue that will participate in the cyclization protected by a Dde group. universiteitleiden.nl After the linear sequence is complete, the Dde group is selectively removed, and the partially protected peptide is cleaved from the resin. universiteitleiden.nl The macrocyclization is then carried out in dilute solution using a coupling agent like diphenylphosphoryl azide (DPPA). universiteitleiden.nl This is followed by global deprotection to yield the final polymyxin analogue. universiteitleiden.nl

Semi-Synthetic Routes for Polymyxin B1 Analogues

Semi-synthetic approaches offer a more direct route to novel polymyxin analogues by chemically modifying the naturally occurring polymyxin B. jmb.or.krnih.gov These methods typically involve the enzymatic or chemical cleavage of specific parts of the molecule, followed by the addition of new chemical moieties. acs.org

One common strategy involves the enzymatic removal of the N-terminal fatty acyl-Dab residue using enzymes like ficin (B600402) or savinase. acs.orgacs.org This generates polymyxin B nonapeptide (PMBN), which can then be re-acylated with various fatty acids or have its exocyclic peptide chain modified. acs.org For instance, the N-terminal Dab residue can be replaced with other amino acids, such as cysteine, to introduce functionalities like a disulfide-linked lipid tail. acs.orgnih.gov This approach allows for the creation of a diverse library of analogues with altered hydrophobic and cationic properties. nih.gov

Chemical Modification and Derivatization Strategies for Structure-Activity Probing

The chemical modification of Polymyxin B1 is a key strategy for understanding its structure-activity relationship (SAR) and for developing analogues with improved therapeutic profiles. mdpi.comresearchgate.netuniversiteitleiden.nl These modifications have targeted various parts of the molecule, including the exocyclic tail. mdpi.comuniversiteitleiden.nl

Modification of the Exocyclic Tail

The exocyclic lipopeptide tail of Polymyxin B1, consisting of the N-terminal fatty acid and the linear tripeptide segment, is crucial for its antibacterial activity. acs.orgmdpi.comuniversiteitleiden.nl Modifications in this region have a significant impact on the molecule's interaction with the bacterial membrane. mdpi.com

Alterations within the Cyclic Heptapeptide (B1575542) Ring

The cyclic heptapeptide ring is a key structural feature of polymyxins, crucial for their interaction with the bacterial outer membrane. mdpi.com Research has extensively explored how substituting amino acid residues within this ring affects the molecule's properties.

Key residues in the polymyxin B ring, such as the hydrophobic D-phenylalanine at position 6 and L-leucine at position 7 (D-Phe⁶, L-Leu⁷), and the cationic L-α,γ-diaminobutyric acid (Dab) residues, are frequent targets for modification. mdpi.com For instance, replacing the five Dab residues in the cyclopeptide moiety of Polymyxin E1 (a closely related polymyxin) with the natural amino acid Arginine (Arg) has been investigated. ekb.eg Similarly, studies have involved the synthesis of analogues where all Dab residues in the heptapeptide ring of Polymyxin B were replaced with Lysine (Lys), resulting in biologically active compounds. ekb.eg

Another approach involves substituting the D-Phe⁶ residue with other bulky, hydrophobic amino acids. ekb.eg Alanine (B10760859) scanning, where residues are systematically replaced by alanine, has also been employed to determine the contribution of individual side chains to activity. For example, replacing the Dab residue at position 5 with alanine, creating [Ala⁵]-polymyxin B₃, was found to significantly reduce antimicrobial activity. researchgate.net In other studies, the L-Leu⁷ residue has been replaced with norleucine (Nle), an unbranched isomer, to potentially enhance hydrophobic interactions with bacterial membranes. ub.edu These modifications aim to refine the structure-activity relationship (SAR), balancing the essential cationic and hydrophobic characteristics of the ring. mdpi.comacs.org

Table 1: Examples of Amino Acid Substitutions in the Polymyxin Heptapeptide Ring

Original ResiduePositionSubstituted WithResulting Analogue (Example)Reference
L-DabMultipleL-LysLys-analogue of Polymyxin B cyclopeptide ekb.eg
L-DabMultipleL-ArgArg-analogue of Polymyxin E1 cyclopeptide ekb.eg
D-Phe6D-PhePhe-analogue of Polymyxin E1 ekb.eg
L-Leu7Norleucine (Nle)Nle⁷-analogue of Polymyxin B1 ub.edu
L-Dab5L-Ala[Ala⁵]-polymyxin B₃ researchgate.net

Introduction of Novel Functional Groups

Introducing novel functional groups is a strategy to create polymyxin analogues with new or improved properties. These modifications can be made to the N-terminal fatty acyl tail, the linear tripeptide segment, or the cyclic core.

One innovative approach involves creating polymyxin analogues with a C-terminal hydroxamic acid. ub.edu This was achieved by adding hydroxylamine (B1172632) to the α-carboxylic group of the C-terminal cysteine residue in a modified polymyxin structure, aiming to target bacterial peptide deformylase. ub.edu Another strategy is the incorporation of disulfide bonds into the structure to create reductively labile analogues. nih.gov This can be achieved by replacing certain amino acids with cysteine residues to form a disulfide bridge, which can be cleaved under specific reductive conditions. ub.edunih.gov

Fluorescent labeling represents another significant functionalization. Fluorescent probes have been developed by attaching dyes, such as nitrobenzoxadiazole (NBD), to the polymyxin scaffold. rsc.orgrsc.org In one method, the fatty acyl tail and the exocyclic tripeptide of polymyxin B are enzymatically cleaved, providing the core heptapeptide ring (PMB7). rsc.orgrsc.org This core can then be conjugated to a functional group, like an NBD fluorophore, often via a spacer, to create probes for detecting Gram-negative bacteria. rsc.orgrsc.org Furthermore, modifications to the N-terminal fatty acid have been explored, such as replacing the natural fatty acid with biaryl substituents or other acyl groups to alter lipophilicity and activity. researchgate.netacs.org

Table 2: Examples of Novel Functional Groups Introduced into Polymyxin Analogues

Functional GroupMethod of IntroductionPurpose of ModificationReference
Hydroxamic AcidAddition of hydroxylamine to C-terminal carboxyl groupTarget bacterial peptide deformylase ub.edu
Disulfide BondReplacement of amino acids with Cysteine residuesCreate reductively labile analogues nih.gov
Fluorescent Probe (NBD)Conjugation to the cyclic heptapeptide coreBacterial detection and imaging rsc.orgrsc.org
Biaryl SubstituentsReplacement of the N-terminal fatty acidModify lipophilicity and activity acs.org
Aminoacetyl EsterSelective esterification of Threonine residuesEnhance antibacterial activity acs.org

Purity Assessment and Scale-Up Considerations in Research Synthesis

The synthesis of polymyxin analogues, whether for research or potential development, requires rigorous purity control and considerations for scaling up production.

Purity assessment is predominantly performed using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govacs.org Following synthesis and deprotection steps, crude peptides are purified using preparative RP-HPLC systems. acs.org The purity of the final compounds is then confirmed by analytical RP-HPLC, often using a C18 column with UV detection at 214 nm. nih.gov A common standard in research is to achieve a purity of ≥95% for the synthesized analogues. acs.orgnih.gov The solvent systems for HPLC typically consist of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). nih.govacs.org

Scaling up the synthesis of polymyxin analogues presents significant challenges. Laboratory-scale syntheses, often using solid-phase peptide synthesis (SPPS), typically yield small quantities, often around 20 mg of pure peptide. ub.edu However, as research progresses to in vivo animal studies, the demand for the peptide increases substantially to the 100 mg to 1 g range. ub.edu This necessitates the optimization and scale-up of the synthetic process. The transition from small-scale to large-scale synthesis is a crucial step for the further development of promising candidates identified in initial screenings. ub.edu

Advanced Analytical Methodologies and Quantitative Analysis of Polymyxin B1 D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polymyxin (B74138) B1-d3 Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the primary technique for the sensitive and selective quantification of polymyxins in various biological samples. frontiersin.orgnih.govnih.govbvsalud.orgfrontiersin.org This powerful analytical tool combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation offered by tandem mass spectrometry.

Development and Validation of Bioanalytical Methods for Biological Matrices

The development of robust bioanalytical methods is fundamental for accurately measuring Polymyxin B levels in complex biological matrices such as bacterial growth media, and animal or human tissues and fluids like plasma and serum. nih.govnih.govbvsalud.orgfrontiersin.org These methods are essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. frontiersin.orgresearchgate.net

Validation of these methods is performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), ensuring reliability. researchgate.netfda.gov The validation process typically assesses specificity, linearity, precision, accuracy, recovery, matrix effect, and stability. researchgate.net A common sample preparation technique involves protein precipitation, often using agents like trichloroacetic acid or acetonitrile (B52724) with formic acid, to extract the analyte from the plasma or serum. nih.govresearchgate.netshimadzu.comnih.gov For instance, a method using protein precipitation with 0.1% formic acid in methanol (B129727) has been developed for analyzing Polymyxin B in human plasma. frontiersin.org

Role of Polymyxin B1-d3 as an Internal Standard in LC-MS/MS Assays

In LC-MS/MS assays, an internal standard (IS) is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. analis.com.my this compound is an ideal IS for the quantification of Polymyxin B1 due to its similar chemical and physical properties and chromatographic behavior. Its deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) from the non-deuterated analyte, allowing for simultaneous detection without chromatographic interference.

While this compound is the preferred IS for Polymyxin B1, other compounds like Polymyxin B2, colistin (B93849), or carbutamide (B1668437) have also been utilized as internal standards in various studies for the quantification of different polymyxin components. nih.govnih.govunito.it However, the use of a stable isotope-labeled internal standard like this compound is generally considered the gold standard for minimizing analytical variability and improving the accuracy of quantification.

Optimization of Chromatographic Separation and Mass Spectrometric Parameters

Achieving reliable quantification of Polymyxin B1 necessitates the careful optimization of both chromatographic and mass spectrometric conditions.

Chromatographic Separation: The separation of Polymyxin B1 from other components in the sample matrix is typically achieved using reversed-phase liquid chromatography (RPLC). C18 columns are widely employed for this purpose. nih.govfrontiersin.orgresearchgate.netnih.govnih.govscielo.brscielo.br The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid additive such as formic acid to improve peak shape and ionization efficiency. nih.govfrontiersin.orgnih.govanalis.com.mynih.govscielo.brscielo.br Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate the analytes. frontiersin.orgresearchgate.netnih.govanalis.com.mynih.govscielo.brscielo.br The column temperature is also optimized, often around 40°C or 45°C, to ensure reproducible retention times and peak shapes. bvsalud.orgnih.govanalis.com.my

Mass Spectrometric Parameters: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing polymyxins. frontiersin.orgresearchgate.netnih.govscielo.brscielo.br The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For Polymyxin B1, a common transition monitored is from the doubly charged precursor ion [M+2H]²⁺ at m/z 602.6 to a specific product ion, such as m/z 101.0. frontiersin.orgunito.itnih.gov Optimization of parameters like capillary voltage, desolvation gas flow and temperature, and collision energy is crucial for maximizing the signal intensity of the target analyte and internal standard. nih.govscielo.brscielo.br

An example of optimized mass spectrometric parameters is as follows:

Capillary Voltage: 2.0 kV nih.gov

Desolvation Gas Flow: 600 L/h nih.gov

Desolvation Temperature: 450°C nih.gov

Source Temperature: 120°C nih.gov

Cone Voltage: 35 V for Polymyxin B1 nih.gov

Assessment of Linearity, Accuracy, Precision, and Recovery in Research Samples

A critical part of method validation is to establish the performance characteristics of the assay. fda.govscielo.brscielo.br

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. Calibration curves are generated, and a correlation coefficient (r²) greater than 0.99 is typically required. frontiersin.orgscielo.brscielo.br For example, a validated method for Polymyxin B1 and B2 in human plasma showed linearity in the ranges of 1.00–20.02 µg/mL and 0.10–2.04 µg/mL, respectively. frontiersin.org Another study reported linearity for Polymyxin B1 between 22 and 15,000 ng/mL in human serum. bvsalud.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). scielo.brscielo.br The acceptance criteria for accuracy are typically within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal value, and for precision, the relative standard deviation (RSD) should not exceed 15% (20% for LLOQ). dovepress.com Validated methods have demonstrated accuracy ranging from 89.6% to 108.9% and precision (as CV%) from 1.18% to 8.26% across different matrices. nih.gov

Recovery: This parameter assesses the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. Studies have reported extraction recoveries for Polymyxin B components to be greater than 93.5% in various matrices. nih.gov Another study reported recoveries for Polymyxin B1 and B2 between 97.26%–103.31% and 95.81%–101.22%, respectively. bvsalud.org

ParameterTypical Acceptance CriteriaReported Values for Polymyxin B Assays
Linearity (r²)> 0.99> 0.9931 - > 0.9990 frontiersin.orgbvsalud.orgscielo.brscielo.br
Accuracy (%RE)±15% (±20% at LLOQ)89.6% - 108.9% nih.govbvsalud.orgfrontiersin.org
Precision (%RSD/CV)≤ 15% (≤ 20% at LLOQ)< 15% nih.govbvsalud.org
RecoveryConsistent and reproducible53-76% researchgate.net; >93.5% nih.gov; 95.81%-103.31% bvsalud.org

Matrix Effect Evaluation and Mitigation Strategies

The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, which can lead to inaccurate quantification. nih.gov It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. nih.gov The internal standard-normalized matrix factor is calculated to assess the extent of this effect. nih.gov

If significant matrix effects are observed, various strategies can be employed for mitigation. These include optimizing the sample preparation procedure to remove interfering substances, for example, by using solid-phase extraction (SPE) instead of simple protein precipitation. researchgate.net Adjusting the chromatographic conditions to separate the analyte from the interfering matrix components is another effective approach. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.

Structural Characterization Techniques for this compound

While LC-MS/MS is the workhorse for quantification, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), is employed for the detailed structural characterization of this compound and its related compounds. rsc.org HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. rsc.org Tandem mass spectrometry (MS/MS) experiments on HRMS instruments can be used to fragment the molecule and elucidate its structure by analyzing the resulting fragment ions. This is crucial for confirming the identity of this compound and distinguishing it from other polymyxin components and potential metabolites. The molecular formula for this compound is C₅₆D₃H₉₅N₁₆O₁₃, and its molecular weight is approximately 1206.5 g/mol . cymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structure Elucidation

The process of isotopic enrichment involves replacing three specific protons (¹H) in the Polymyxin B1 molecule with deuterium (²H) atoms. In ¹H NMR spectroscopy, this substitution results in the disappearance of the resonance signals corresponding to the replaced protons. This provides direct evidence of successful deuteration. Furthermore, if the deuterium is placed on a carbon atom, the corresponding signal in a ¹³C NMR spectrum will also be altered, typically showing a characteristic multiplet due to C-D coupling and a noticeable upfield isotope shift. The location and integration of the remaining signals in the ¹H and ¹³C spectra can be compared against the spectrum of unlabeled Polymyxin B1 to confirm that the deuteration occurred at the intended position and that the rest of the molecular structure remains intact.

Beyond confirming isotopic labeling, advanced NMR techniques, such as 2D correlation spectroscopy (COSY), total correlation spectroscopy (TOCSY), and Nuclear Overhauser effect spectroscopy (NOESY), are used to determine the solution-state conformation of the peptide. nih.govresearchgate.net These experiments reveal through-bond and through-space correlations between atoms, allowing for the assignment of all proton and carbon signals and the calculation of inter-atomic distances to build a detailed 3D structural model. researchgate.net Studies on polymyxins have shown they adopt a folded, amphiphilic conformation in aqueous solution, which is crucial for their biological function. nih.gov NMR analysis confirms that the introduction of a few deuterium atoms in this compound does not significantly perturb this critical conformational state.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Component Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of biologics and their labeled analogues, providing highly accurate mass measurements that are critical for molecular formula confirmation. drug-dev.comuni-rostock.de For this compound, HRMS is used to verify its molecular mass and, by extension, confirm the incorporation of the three deuterium atoms.

Polymyxin B is a mixture of closely related cyclic peptides, with Polymyxin B1 being a major component. frontiersin.org The monoisotopic mass of a molecule is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule. By replacing three ¹H atoms (1.007825 u) with three ²H atoms (2.014102 u), the mass of the this compound molecule increases by approximately 3.0188 Da compared to its unlabeled counterpart. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) with accuracies in the low parts-per-million (ppm) range, making it possible to easily detect this mass shift. uni-rostock.de

The electrospray ionization (ESI) technique typically produces multiply charged ions for large molecules like polymyxins. For example, the dominant ion for Polymyxin B1 is often the doubly protonated molecule [M+2H]²⁺, observed at an m/z of approximately 602.6. nih.govresearchgate.net HRMS analysis of this compound would therefore be expected to show a corresponding [M+2H]²⁺ ion at a significantly different m/z value, confirming its identity. This high mass accuracy allows for the confident determination of the elemental composition and differentiates the labeled standard from other components and potential impurities. uni-rostock.de

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+2H]²⁺ (m/z)
Polymyxin B1C₅₆H₉₈N₁₆O₁₃1202.7448602.3797
This compoundC₅₆H₉₅D₃N₁₆O₁₃1205.7636603.8891

Chromatographic Purity Analysis (e.g., HPLC-UV, ELSD)

Chromatographic techniques are essential for assessing the purity of pharmaceutical compounds, including isotopically labeled standards. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach for analyzing polymyxins. researchgate.net The goal of purity analysis for this compound is to ensure that it is free from significant levels of unlabeled Polymyxin B1, other polymyxin components, and any impurities introduced during the synthesis and purification process.

HPLC-UV: Polymyxin B contains a phenylalanine residue, which has a chromophore that absorbs UV light, typically monitored around 210-215 nm. researchgate.net This allows for the detection and quantification of polymyxin-related substances. The purity is assessed by calculating the percentage of the main peak area relative to the total area of all detected peaks.

HPLC-ELSD: An Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the optical properties of the analyte. japsonline.com It is particularly useful for detecting compounds that lack a strong UV chromophore. The ELSD response is related to the mass of the analyte, making it suitable for assessing the purity of peptide samples where impurities may not have the same UV absorbance characteristics as the main compound. japsonline.com

The combination of these chromatographic methods provides a comprehensive assessment of the purity profile of the this compound standard.

Comparative Analytical Profiling of this compound with Other Polymyxin B Components (e.g., B2, B3, Ile-B1)

Commercial polymyxin B is a complex mixture of several structurally related analogues. nih.gov The major components include Polymyxin B1, B2, B3, and an isomer of B1 known as Isoleucine-Polymyxin B1 (Ile-B1). semanticscholar.org A robust analytical method must be able to distinguish this compound from these other components. The comparison relies on the same analytical techniques used for characterization: chromatography and mass spectrometry.

The structural differences between the main polymyxin B components lie in the fatty acid side chain or the amino acid at position 6.

Polymyxin B1 vs. Polymyxin B2: Polymyxin B1 has a (6S)-6-methyloctanoyl fatty acid tail, whereas Polymyxin B2 has an octanoyl tail. This difference results in a mass difference of 14 Da (due to a CH₂ group). researchgate.net

Polymyxin B1 vs. Polymyxin B3: Polymyxin B3 has a heptanoyl fatty acid tail, making it 14 Da lighter than Polymyxin B2 and 28 Da lighter than Polymyxin B1. shimadzu.com

Polymyxin B1 vs. Ile-B1: These two are structural isomers. Both have the same molecular formula and mass, but Polymyxin B1 contains D-Phenylalanine at position 6, while Ile-B1 contains D-Leucine. semanticscholar.org

Analytical Comparison:

High-Resolution Mass Spectrometry (HRMS): HRMS is the most powerful tool for differentiating these components. It can easily resolve the 14 Da mass differences between Polymyxin B1/B1-d3, B2, and B3. While HRMS cannot distinguish between the isomers Polymyxin B1 and Ile-B1 based on mass alone, tandem mass spectrometry (MS/MS) can be used. Fragmentation of the precursor ions will produce different product ions, allowing for their unambiguous identification. This compound is clearly distinguished from all other components by its unique mass.

High-Performance Liquid Chromatography (HPLC): The difference in the fatty acid chain affects the hydrophobicity of the molecules, allowing them to be separated by RP-HPLC. nih.govfrontiersin.org Typically, the elution order is from the least hydrophobic to the most hydrophobic: B3, B2, and then B1. The isomers Polymyxin B1 and Ile-B1 are the most challenging to separate chromatographically due to their very similar structures and polarities, but separation can often be achieved with optimized LC methods. semanticscholar.orgshimadzu.com this compound would co-elute or elute very closely with unlabeled Polymyxin B1.

The combination of HPLC for separation and MS for detection (LC-MS) provides the definitive analytical profile, allowing for the simultaneous separation and identification of all major polymyxin components and confirming the identity of this compound within a complex mixture. nih.gov

CompoundKey Structural FeatureMolecular FormulaMonoisotopic Mass (Da)Relative Retention Time (RP-HPLC)
Polymyxin B3Heptanoyl fatty acidC₅₄H₉₄N₁₆O₁₃1174.7135Earliest
Polymyxin B2Octanoyl fatty acidC₅₅H₉₆N₁₆O₁₃1188.7292Intermediate
Polymyxin B1 6-Methyloctanoyl fatty acid, D-Phe at pos. 6C₅₆H₉₈N₁₆O₁₃1202.7448Late
This compound Labeled B1C₅₆H₉₅D₃N₁₆O₁₃1205.7636Same as B1
Ile-Polymyxin B16-Methyloctanoyl fatty acid, D-Leu at pos. 6C₅₆H₉₈N₁₆O₁₃1202.7448Very close to B1

Molecular and Cellular Mechanisms of Action Investigated with Polymyxin B1 D3

Interaction Dynamics with Bacterial Outer and Inner Membranes

The efficacy of Polymyxin (B74138) B1-d3 is rooted in its ability to compromise the structural and functional integrity of both the outer and inner membranes of Gram-negative bacteria. This interaction is a multi-step process, beginning with an initial electrostatic attraction and leading to profound destabilization of the membrane bilayers. wikipedia.orgdrugbank.com

Electrostatic Interactions with Lipopolysaccharide (LPS) Lipid A

The initial and most critical step in the mechanism of Polymyxin B1-d3 is its electrostatic interaction with the lipopolysaccharide (LPS) layer of the bacterial outer membrane. wikipedia.orgdrugbank.com The cationic nature of this compound, conferred by its five L-α,γ-diaminobutyric acid (Dab) residues, is strongly attracted to the anionic phosphate (B84403) groups of Lipid A, the core component of LPS. wikipedia.orgsigmaaldrich.com This high-affinity binding allows this compound to competitively displace divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by cross-linking adjacent LPS molecules. sigmaaldrich.com The displacement of these ions by the bulkier polymyxin molecule disrupts the tightly packed arrangement of the outer membrane. sigmaaldrich.com

This electrostatic binding is a key determinant of the antibiotic's specificity for Gram-negative bacteria. drugbank.com The precise spatial arrangement of the cationic Dab residues in the cyclic peptide ring is crucial for this efficient binding to Lipid A. analytics-shop.com

Membrane Permeabilization and Disruption Mechanisms

Following the initial electrostatic binding, this compound initiates a cascade of events that leads to the permeabilization and disruption of the bacterial membranes. The hydrophobic N-terminal fatty acyl chain and specific hydrophobic amino acids within the peptide ring of the molecule play a crucial role in this phase. wikipedia.orgdrugbank.com Once the outer membrane is destabilized, the fatty acyl tail inserts into the hydrophobic core of the membrane, a process likened to a detergent-like action. wikipedia.orgdrugbank.com

This insertion further disorganizes the membrane structure, leading to an increase in its permeability. wikipedia.org This allows for the passage of the polymyxin molecule itself across the outer membrane and into the periplasmic space. wikipedia.org Subsequently, this compound interacts with the inner cytoplasmic membrane through a similar mechanism of electrostatic interaction and hydrophobic insertion. wikipedia.org The disruption of the inner membrane is a critical step leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately results in bacterial cell death. wikipedia.orgdrugbank.com

The process of membrane disruption is not just a simple pore formation but a more complex disorganization of the lipid bilayer. wikipedia.org Studies have shown that Polymyxin B1 can induce lipid scrambling, altering the asymmetric distribution of phospholipids (B1166683) between the inner and outer leaflets of the membrane, which contributes to the loss of membrane homeostasis.

Table 1: Key Interactions of this compound with Bacterial Membranes

Interaction Phase Molecular Component of this compound Target on Bacterial Membrane Consequence
Initial Binding Cationic L-α,γ-diaminobutyric acid (Dab) residues Anionic phosphate groups of Lipid A (LPS) Displacement of Mg²⁺ and Ca²⁺ ions, destabilization of the outer membrane. sigmaaldrich.com
Membrane Insertion Hydrophobic N-terminal fatty acyl chain Hydrophobic core of the outer and inner membranes Disorganization of the lipid bilayer, increased membrane permeability. wikipedia.orgdrugbank.com
Membrane Disruption Entire molecule Phospholipids of both membranes Lipid scrambling, loss of membrane integrity, leakage of cytoplasmic contents. wikipedia.org

Molecular Dynamics Simulations and Computational Modeling of Membrane Interaction

Molecular dynamics (MD) simulations have provided atomic-level insights into the interaction of Polymyxin B1 with bacterial membranes. These computational models have been instrumental in visualizing and understanding the dynamic nature of this interaction. wikipedia.org Simulations of Polymyxin B1 with models of the E. coli outer and inner membranes have shown that the peptide interacts differently with each. wikipedia.org

In the outer membrane, Polymyxin B1 tends to aggregate in the headgroup region of the LPS with a limited tendency to insert its tail into the lipid A core. wikipedia.org In contrast, it readily inserts into the core of the inner membrane, causing significant hydration and destabilization of the bilayer. wikipedia.org These simulations have also illustrated how Polymyxin B1 can induce changes in membrane curvature and stress, leading to lipid scrambling and the formation of defects that facilitate its own translocation.

Impact on Bacterial Cellular Processes

The disruption of the bacterial membranes by this compound has profound consequences on essential cellular processes, leading to a rapid bactericidal effect.

Inhibition of Bacterial Respiration and ATP Synthesis Pathways

Beyond direct membrane damage, Polymyxin B1 has been shown to inhibit key respiratory enzymes located in the bacterial inner membrane. sigmaaldrich.com Specifically, it can inhibit the activity of type II NADH-quinone oxidoreductases, which are crucial components of the electron transport chain responsible for cellular respiration and ATP synthesis. sigmaaldrich.com By disrupting the flow of electrons, Polymyxin B1 interferes with the cell's ability to generate energy, further contributing to its demise. The combination of membrane permeabilization and inhibition of respiration creates a multi-pronged attack on the bacterial cell's viability.

Recent studies have also suggested that metabolic activity, particularly ATP synthesis, is essential for the lethal action of polymyxins. Inhibition of ATP synthase has been shown to increase the susceptibility of some bacteria to polymyxins, indicating a complex interplay between energy metabolism and the antibiotic's efficacy.

Effects on Cell Wall Integrity and Cytoplasmic Components

The primary damage to the outer and inner membranes inevitably affects the integrity of the entire cell envelope, including the peptidoglycan cell wall. While not a direct target, the disruption of the membranes that anchor the cell wall can lead to a loss of structural integrity. drugbank.com

The most immediate and critical effect of membrane permeabilization is the leakage of cytoplasmic components. wikipedia.orgdrugbank.com This includes essential ions, metabolites, and even larger molecules like proteins. drugbank.com The loss of these vital components and the disruption of the electrochemical gradients across the inner membrane lead to a cessation of cellular functions and ultimately, cell death. drugbank.comsigmaaldrich.com

Table 2: Effects of this compound on Bacterial Cellular Processes

Cellular Process Effect of this compound Mechanism
Bacterial Respiration Inhibition Inhibition of type II NADH-quinone oxidoreductases in the inner membrane. sigmaaldrich.com
ATP Synthesis Disruption Interference with the electron transport chain and a complex relationship with ATP synthase activity.
Cell Wall Integrity Compromised Indirect effect due to the disruption of the anchoring membranes. drugbank.com
Cytoplasmic Content Leakage Increased membrane permeability leading to the loss of ions, metabolites, and proteins. wikipedia.orgdrugbank.com

Role of Specific Structural Moieties in Mechanistic Action

The potent bactericidal activity of polymyxins is not monolithic; it arises from the synergistic interplay of its distinct structural components. The cationic peptide ring, the hydrophobic fatty acyl tail, and the specific stereochemistry of its amino acid residues each play a pivotal role in the interaction with and disruption of the Gram-negative bacterial membrane.

The defining feature of the polymyxin peptide structure is the presence of multiple L-α,γ-diaminobutyric acid (Dab) residues. wikipedia.org These non-proteogenic amino acids contain a primary amine on their side chain, which is protonated at physiological pH, conferring a strong polycationic charge to the molecule. nih.gov This positive charge is fundamental to the initial and most critical step of its mechanism: electrostatic attraction to the negatively charged outer membrane of Gram-negative bacteria. nih.gov

The primary target on the bacterial surface is the lipid A component of lipopolysaccharide (LPS). nih.govnih.gov The cationic Dab residues, particularly the alpha and gamma amino groups, form strong electrostatic bonds with the anionic phosphate groups of lipid A. nih.govdrugbank.com This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that naturally bridge and stabilize the LPS layer. nih.govuni-muenchen.de The replacement of these small ions with the bulky, polycationic polymyxin molecule destabilizes the outer membrane, increasing its permeability and leading to cell lysis. drugbank.comnih.gov

Structure-activity relationship studies have provided granular insight into the contribution of individual Dab residues. An alanine (B10760859) scanning study on polymyxin B₃ revealed that the Dab residue at position 5 is the most critical for bactericidal activity. nih.gov Furthermore, the antibacterial contribution of Dab residues located within the cyclic heptapeptide (B1575542) ring (positions 5, 8, and 9) was found to be greater than that of the residues in the linear tripeptide segment (positions 1 and 3). nih.gov The Nγ-amino function of the Dab residues at positions 1, 3, 5, 8, and 9 significantly affects LPS binding, with the contribution of Dab⁵ being the most pronounced. nih.gov

Table 1: Impact of Alanine Substitution of Dab Residues on Polymyxin B₃ Antimicrobial Activity

Analog MIC (nmol/ml) vs. E. coli MIC (nmol/ml) vs. S. Typhimurium MIC (nmol/ml) vs. P. aeruginosa
Polymyxin B₃ (Parent) 0.5 1 0.5
[Ala¹]-Polymyxin B₃ 2 2 2
[Ala³]-Polymyxin B₃ 2 2 1
[Ala⁵]-Polymyxin B₃ 8 16 4
[Ala⁸]-Polymyxin B₃ 4 4 2
[Ala⁹]-Polymyxin B₃ 4 4 2

Data sourced from a study on synthetic polymyxin B₃ analogs, demonstrating the varied importance of each Dab residue. nih.gov

While the cationic Dab residues anchor the antibiotic to the bacterial surface, the N-terminal fatty acyl chain is indispensable for the subsequent membrane disruption and bactericidal effect. wikipedia.orgmdpi.com This hydrophobic tail is crucial for penetrating the outer membrane by disrupting the packing of lipid A's acyl chains. nih.govresearchgate.net This action suggests a detergent-like mode of action, where the lipopeptide compromises the membrane's integrity. wikipedia.org

The importance of the fatty acyl chain is underscored by the fact that polymyxin B nonapeptide (PMBN), which lacks this lipid tail, still binds to LPS but loses its killing ability, although it can still increase membrane permeability to other agents. wikipedia.orgnih.gov

Table 2: Research Findings on the Fatty Acyl Chain's Role

Structural Modification Observation Implication Reference
Removal of fatty acyl tail (PMBN) Loss of bactericidal activity, but LPS binding is retained. The tail is essential for killing, not just initial binding. wikipedia.orgmdpi.com
Variation of chain length Optimal activity observed with C7 to C9 chains. Chain length is critical for effective membrane disruption. researchgate.net

The antimicrobial function of Polymyxin B1 is highly dependent on its specific three-dimensional structure. The precise stereochemistry of its amino acid residues is crucial for effective recognition of and interaction with its bacterial target, lipid A.

To investigate this, researchers synthesized the full enantiomer of polymyxin B (a molecule with the opposite stereochemistry at every chiral center). nih.govnih.gov This enantiomeric version was found to be almost entirely devoid of antibacterial activity. nih.gov Biophysical and biological assays revealed that the enantiomer exhibited significantly reduced binding to LPS, lower capacity for outer membrane permeabilization, and a loss of synergistic potential with other antibiotics. nih.govnih.gov

These findings strongly indicate that stereochemically defined target recognition is a prerequisite for the antibacterial action of polymyxin B. nih.govnih.gov The specific spatial arrangement of the cationic charges and hydrophobic moieties is finely tuned for optimal interaction with the complex architecture of the LPS molecule. However, not every stereocenter is equally indispensable. Studies involving the substitution of the D-Phenylalanine at position 6 with either D-Alanine or L-Phenylalanine showed that potent antimicrobial activity was retained, suggesting some level of structural flexibility is tolerated at this specific position. nih.gov

Influence of the Fatty Acyl Chain Length and Hydrophobicity

Exploration of Novel and Alternative Mechanistic Pathways

While the electrostatic interaction with LPS and subsequent membrane disruption is the primary and most accepted mechanism of action, evidence suggests that it may not be the sole pathway through which polymyxins exert their lethal effects. nih.gov Once the outer membrane is breached, polymyxins can access the periplasmic space and the inner cytoplasmic membrane, leading to secondary effects that contribute to cell death.

One significant alternative mechanism is the inhibition of essential respiratory enzymes located in the bacterial inner membrane. drugbank.com Specifically, polymyxins have been shown to inhibit type II NADH-quinone oxidoreductases, which are vital for cellular respiration and energy production in bacteria. drugbank.comresearchgate.net

Other postulated intracellular actions include the generation of hydroxyl radicals, which cause oxidative damage to cellular components, and the inhibition of cell division processes. nih.govresearchgate.net Furthermore, recent investigations combining polymyxin B with other agents have shed light on additional affected pathways. For instance, a combination with the antifungal caspofungin against Klebsiella pneumoniae was found to significantly disrupt the fatty acid biosynthesis pathway. nih.gov The same study noted that the combination inhibited the phosphotransferase system, a key bacterial virulence pathway, and multi-resistant efflux mechanisms like ATP-binding cassette (ABC) transporters. nih.gov These findings suggest that polymyxins, either alone or in combination, can trigger a cascade of downstream effects that cripple vital cellular functions beyond simple membrane permeabilization.

Polymyxin B1 D3 in Antimicrobial Resistance Research

Elucidation of Bacterial Resistance Mechanisms to Polymyxins

The rise of multidrug-resistant Gram-negative bacteria has repositioned polymyxins as last-resort antibiotics. nih.gov However, this has been met with an increase in polymyxin-resistant strains, prompting intensive research into the underlying resistance mechanisms. wikipedia.orgnih.gov Polymyxin (B74138) B1-d3 is instrumental in these studies, aiding in the detailed investigation of how bacteria evade the antibiotic's bactericidal action. The primary mechanism of polymyxin action involves an electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane disruption. wikipedia.orgnih.govmdpi.com

Lipid A Modification (e.g., L-Ara4N, PEA addition) and Charge Repulsion

The most prevalent mechanism of polymyxin resistance involves the covalent modification of lipid A, which reduces the net negative charge of the bacterial outer membrane and thereby decreases its affinity for the positively charged polymyxin molecules. nih.govfrontiersin.orgresearchgate.net This charge repulsion is a key defensive strategy for bacteria.

Key modifications include the addition of cationic molecules such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN) to the phosphate (B84403) groups of lipid A. nih.govfrontiersin.orgnih.gov These modifications are catalyzed by specific enzymes whose expression is tightly regulated. nih.gov For instance, in Klebsiella pneumoniae, lipid A can be decorated with L-Ara4N, significantly lowering the outer membrane's negative charge and reducing interaction with polymyxins. frontiersin.org Similarly, the addition of pEtN to lipid A is a common modification observed in many resistant Gram-negative bacteria. nih.govresearchgate.net

Lipid A Modification Added Moiety Effect on Membrane Charge Impact on Polymyxin Interaction
Arabinosylation4-amino-4-deoxy-L-arabinose (L-Ara4N)Reduces negative chargeElectrostatic repulsion
PhosphoethanolaminylationPhosphoethanolamine (pEtN)Reduces negative chargeElectrostatic repulsion

Role of Two-Component Regulatory Systems (e.g., PhoPQ, PmrAB) in Resistance Induction

The expression of the enzymes responsible for lipid A modification is controlled by sophisticated two-component regulatory systems (TCSs). nih.gov These systems act as environmental sensors, allowing bacteria to adapt to external stresses, including the presence of antimicrobial peptides like polymyxins. The most critical TCSs involved in polymyxin resistance are PhoPQ and PmrAB (also known as BasRS). nih.govfrontiersin.orgresearchgate.net

The PmrAB system is a key regulator of genes involved in lipid A modification. frontiersin.orgresearchgate.net The sensor kinase, PmrB, detects environmental signals and phosphorylates the response regulator, PmrA. frontiersin.org Phosphorylated PmrA then activates the transcription of genes like the arnBCADTEF operon (also known as pmrHIJKLM), which is responsible for the synthesis and transfer of L-Ara4N to lipid A, and the pmrC gene, which encodes a phosphoethanolamine transferase. researchgate.netfrontiersin.orgnih.gov

The PhoPQ system also plays a crucial role, often by indirectly activating the PmrAB system. researchgate.netnih.gov In response to signals like low magnesium concentrations, the sensor kinase PhoQ phosphorylates the response regulator PhoP. pnas.org PhoP can then activate the expression of pmrD, a small connector protein that, in turn, activates the PmrA/PmrB system, leading to lipid A modification and polymyxin resistance. nih.govpnas.org Mutations in phoP or phoQ can lead to constitutive activation of this pathway, resulting in stable polymyxin resistance. scirp.org

Regulatory System Components Function in Polymyxin Resistance
PmrAB PmrA (Response Regulator), PmrB (Sensor Kinase)Directly regulates genes for L-Ara4N and pEtN addition to lipid A. frontiersin.orgresearchgate.net
PhoPQ PhoP (Response Regulator), PhoQ (Sensor Kinase)Senses environmental signals (e.g., low Mg2+) and can indirectly activate PmrAB via PmrD. researchgate.netnih.gov

Efflux Pump Systems and Other Resistance Determinants

While lipid A modification is the primary mechanism, other factors contribute to polymyxin resistance. Efflux pumps, which are membrane proteins that actively transport toxic substances out of the cell, have been implicated in reduced susceptibility to polymyxins in some bacteria. mdpi.comuq.edu.aud-nb.info For example, the upregulation of the AcrAB-TolC efflux pump system in Escherichia coli has been associated with decreased polymyxin B susceptibility. frontiersin.org In Acinetobacter baumannii, the EmrAB efflux pump has also been linked to reduced sensitivity to polymyxins. mdpi.com

Other resistance determinants include the formation of a protective capsule that can shield the outer membrane from polymyxin interaction and, in some extreme cases, the complete loss of the LPS, which is the primary target of polymyxins. frontiersin.orgresearchgate.net

Investigation of Heteroresistance and Adaptive Resistance Phenomena in Preclinical Models

Polymyxin resistance is not always a uniform characteristic within a bacterial population. Two important phenomena, heteroresistance and adaptive resistance, complicate the clinical picture and are areas of active research where Polymyxin B1-d3 can be a valuable tool.

Heteroresistance describes a situation where a bacterial population contains a small subpopulation of resistant cells, even though the majority of the population is susceptible. researchgate.netnih.gov These resistant subpopulations can be selected for during polymyxin therapy, leading to treatment failure. Studies have identified heteroresistance to polymyxin B in clinical isolates of Acinetobacter baumannii. nih.govufrgs.br

Adaptive resistance is a temporary form of resistance that develops in response to exposure to an antibiotic and is typically reversible once the antibiotic is removed. researchgate.netufrgs.br This phenomenon can be induced by serial passage of bacteria in the presence of increasing concentrations of polymyxin B. nih.gov While adaptive resistance was not observed in one study of A. baumannii isolates, the potential for its development remains a concern. nih.gov

Development and Evaluation of Polymyxin B1 Analogues to Combat Resistance

The challenges of toxicity and emerging resistance have spurred the development of new polymyxin analogues with improved therapeutic profiles. tandfonline.comresearchgate.netacs.org These efforts focus on modifying the structure of polymyxin B to enhance its antibacterial activity, reduce its nephrotoxicity, and overcome existing resistance mechanisms. tandfonline.comresearchgate.net

Researchers are exploring modifications to several key domains of the polymyxin molecule, including the N-terminal fatty acyl chain, the number of cationic charges, and the amino acid composition of the peptide ring. nih.govtandfonline.com For example, some analogues have been designed with fewer positive charges in an attempt to reduce nephrotoxicity. tandfonline.com Other strategies involve altering the hydrophobic residues at positions 6 and 7 to improve interactions with the lipid A of resistant strains. tandfonline.com Novel analogues like SPR206, MRX-8, and QPX9003 are currently in various stages of development. acs.orgresearchgate.net this compound can be used as a standard in comparative studies to evaluate the binding affinity and efficacy of these new compounds.

Synergistic Studies of this compound with Other Antimicrobial Agents in Research Settings

Combination therapy is a promising strategy to enhance the efficacy of polymyxins and combat resistant bacteria. nih.govnih.gov Polymyxins can disrupt the outer membrane of Gram-negative bacteria, increasing its permeability and allowing other antibiotics that are normally excluded to enter the cell and reach their targets. mdpi.com this compound is a useful tool in research settings to quantify the uptake and synergistic effects of these combinations.

Numerous studies have demonstrated in vitro synergy between polymyxins and other classes of antibiotics against multidrug-resistant pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.govgardp.org

Examples of Synergistic Combinations:

Polymyxins and Carbapenems: Combinations with carbapenems like meropenem (B701) and doripenem (B194130) have shown high rates of synergy against A. baumannii and K. pneumoniae. nih.govnih.govgardp.org

Polymyxins and Rifampicin: This combination has demonstrated significant synergistic activity, particularly against A. baumannii, and can help suppress the emergence of colistin (B93849) resistance. nih.govunar.ac.id

Polymyxins and Glycopeptides: Synergy has been observed with vancomycin (B549263) against A. baumannii. nih.gov

Polymyxins and Fosfomycin: This combination has shown promise against P. aeruginosa and K. pneumoniae. nih.govgardp.org

These synergistic interactions are often evaluated using methods like checkerboard assays and time-kill studies to determine the fractional inhibitory concentration index (FICI). unar.ac.id

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Polymyxins Utilizing Deuterated Analogues

In Vitro Pharmacodynamic Modeling with Polymyxin (B74138) B1-d3

Time-Kill Kinetics and Concentration-Dependent Effects in Microbial Culture Systems

Information regarding the time-kill kinetics and concentration-dependent effects specifically for the deuterated compound Polymyxin B1-d3 in microbial culture systems is not available in the provided search results. Standard Polymyxin B is known to exhibit concentration-dependent bactericidal activity against Gram-negative bacteria. This is characterized by an increased rate and extent of bacterial killing at higher concentrations of the antibiotic. Time-kill curve studies for non-deuterated Polymyxin B typically show a rapid reduction in bacterial colonies within the first few hours of exposure, although regrowth can occur, particularly with certain strains and concentrations. mdpi.com These studies are fundamental in understanding the pharmacodynamics of polymyxins and form the basis for establishing effective dosing regimens.

Biofilm Activity Studies in Laboratory Models

Specific studies on the activity of this compound against bacterial biofilms in laboratory models could not be identified in the search results. However, research on the parent compound, Polymyxin B, indicates its potential and limitations in combating biofilms. Biofilms present a significant challenge as they can tolerate antibiotic concentrations much higher than those required to eliminate planktonic (free-living) bacteria. Studies have explored Polymyxin B, often in combination with other agents, to inhibit biofilm formation and eradicate established biofilms. For instance, combinations of Polymyxin B with other antibiotics have been shown to synergistically kill multidrug-resistant Pseudomonas aeruginosa and minimize biofilm formation in static laboratory models. nih.gov In vitro pharmacokinetic/pharmacodynamic models, including those that simulate epithelial lining fluid exposures, have been used to evaluate the activity of Polymyxin B against biofilm-forming P. aeruginosa. researchgate.net These investigations are crucial for developing strategies to treat persistent biofilm-associated infections.

Pharmacokinetic Studies in Animal Models (e.g., mouse infection models)

Absorption, Distribution, and Elimination Characteristics in Non-human Systems

There is no specific information available from the search results regarding the absorption, distribution, and elimination characteristics of this compound in animal models. The use of deuterated analogues in pharmacokinetic studies often aims to trace the metabolic fate of a drug. For the non-deuterated Polymyxin B, animal models, particularly in mice and rats, have been instrumental in characterizing its pharmacokinetic profile. These studies show that Polymyxin B has non-linear pharmacokinetics. nih.gov Following intravenous administration, Polymyxin B distributes into various tissues, with the highest concentrations typically found in the kidneys. nih.gov This preferential accumulation in renal tissue is a key factor in its associated nephrotoxicity. nih.gov Elimination is primarily through non-renal pathways, with less than 5% of the administered dose recovered in the urine in animal models. nih.govdrugbank.com Biliary excretion has been suggested as a potential route of elimination. nih.gov

Determination of Pharmacokinetic/Pharmacodynamic (PK/PD) Indices (e.g., fAUC/MIC)

Specific data on the determination of pharmacokinetic/pharmacodynamic (PK/PD) indices for this compound are not present in the provided search results. For Polymyxin B, the PK/PD index that best correlates with its efficacy is the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). nih.govnih.gov This has been established through dose-fractionation studies in murine infection models, such as the thigh and lung infection models, against pathogens like Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govnih.gov Determining the target fAUC/MIC values required for specific levels of bacterial killing (e.g., stasis or a 1-log10 reduction in colony-forming units) is critical for optimizing dosing regimens to maximize efficacy while minimizing toxicity. nih.gov For example, in a neutropenic mouse thigh infection model with K. pneumoniae, the fAUC/MIC was well-correlated with the antibacterial effect. nih.gov

Below is a table summarizing representative target fAUC/MIC values for Polymyxin B against K. pneumoniae in a mouse thigh infection model, as such data for this compound is unavailable.

PK/PD Parameter
PK/PD Index fAUC/MIC
Bacterial Strain Klebsiella pneumoniae
Infection Model Murine Thigh Infection
Target for Stasis 1.22–13.5
Target for 1-log10 Kill 3.72–28.0
Data derived from studies on non-deuterated Polymyxin B. nih.gov

Preclinical Structure-Activity and Structure-Toxicity Relationship Studies

Direct preclinical structure-activity and structure-toxicity relationship studies for this compound were not found in the search results. However, extensive research exists on the structure-activity relationships (SAR) of the polymyxin class of antibiotics. The antimicrobial activity of polymyxins is intrinsically linked to their amphipathic structure, which includes a cationic cyclic peptide ring and a hydrophobic N-terminal fatty acyl tail. nih.gov These features are crucial for the initial electrostatic interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.govacs.org

Modifications to various parts of the polymyxin molecule have been explored to improve efficacy and reduce toxicity. This includes altering the fatty acyl chain, and substituting amino acid residues at different positions in the peptide ring. nih.govnih.gov For instance, shortening the N-terminal fatty acyl group and modifying amino acids at positions 6 and 7 have been investigated to reduce interactions with host cell membranes, potentially lowering toxicity while maintaining antibacterial potency. nih.gov The goal of these SAR studies is to design novel polymyxin analogues with an improved therapeutic window. The use of deuterated analogues like this compound in biophysical studies, such as neutron reflectometry, helps to precisely locate the molecule within model bacterial membranes, providing detailed insights into its mechanism of action at a molecular level. researchgate.netacs.orgnih.govpnas.org This information can further guide the rational design of new, safer, and more effective polymyxin derivatives.

Investigation of Toxicity Mechanisms in Research Models (e.g., kidney tubular cells)

No research has been published investigating the specific toxicity mechanisms of this compound in models such as kidney tubular cells. The nephrotoxicity of polymyxins is a major clinical concern, and extensive research has been conducted to understand how compounds like Polymyxin B cause injury to renal cells. frontiersin.orgnih.gov These studies focus on mechanisms like apoptosis, oxidative stress, and membrane disruption in kidney tubular cells following exposure to clinically relevant polymyxins, not their deuterated counterparts used for analytical purposes.

Structural Characterization and Elucidation of Polymyxin B1 Components

Isolation and Purification of Polymyxin (B74138) B Components from Natural Sources and Synthetic Batches

The isolation and purification of individual polymyxin B components from both natural fermentation broths and synthetic batches is a critical step for their detailed characterization and for understanding their specific biological activities. The process is challenging due to the structural similarity of the various components.

From Natural Sources: The production of polymyxin B is typically achieved through the fermentation of Paenibacillus polymyxa. nih.gov The initial step in purification from the fermentation broth involves the removal of bacterial cells and other solid materials to obtain a clarified medium. nih.gov Following this, various methods based on adsorption chromatography are employed.

One common technique involves the use of activated charcoal to adsorb the polymyxin components from the clarified broth. The polymyxins are then eluted using a mixture of an organic solvent (like ethanol) and acidified water. nih.gov Another widely used method employs non-ionogenic synthetic polystyrene adsorbents or poly(styrene-divinylbenzene) (PLRP-S) resins. researchgate.netfrontiersin.orgfrontiersin.org The clarified and pH-adjusted filtrate is passed through a column packed with the resin, where the polymyxin components are adsorbed. Elution is then carried out with an aqueous solution of an organic solvent, such as a lower alcohol (methanol, ethanol) or ketone (acetone), at a specific pH. frontiersin.org

Subsequent purification and separation of the individual components are typically achieved using high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net Preparative HPLC with a C18 or a porous styrene-divinylbenzene copolymer packing is effective in separating the closely related polymyxin B variants. researchgate.netresearchgate.net

From Synthetic Batches: The total synthesis of polymyxin B1 and its analogues has been achieved through solid-phase peptide synthesis (SPPS). nih.govnih.govntu.edu.sg A common strategy involves assembling the linear peptide on a resin, followed by cleavage from the resin and cyclization in solution. nih.govnih.gov More recent synthetic routes utilize an on-resin cyclization approach, which allows for greater flexibility in modifying various positions of the peptide. nih.govnih.gov Purification of the final synthetic product from byproducts and unreacted reagents also heavily relies on preparative HPLC to yield highly pure individual components. uzh.ch

Detailed Structural Elucidation of Polymyxin B1 and its Variants (e.g., B2, B5, B6, Ile-B1)

Polymyxin B is not a single compound but a mixture of closely related lipopeptides. The primary structure consists of a cyclic heptapeptide (B1575542), a linear tripeptide side chain, and an N-terminal fatty acid tail. uio.no The variations among the different components of polymyxin B primarily occur in the structure of this fatty acid tail and at specific amino acid positions within the peptide. nih.gov Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating these structures. researchgate.netfrontiersin.org

Identification of Fatty Acid Moieties and Amino Acid Compositions

The major components of commercially available polymyxin B are Polymyxin B1 and Polymyxin B2. researchgate.net However, numerous minor components, including B3, B4, B5, B6, and an isoleucine variant of B1 (Ile-B1), have been identified. nih.govresearchgate.netacs.org

The core amino acid sequence is largely conserved, containing multiple residues of L-α,γ-diaminobutyric acid (Dab), which contribute to the molecule's polycationic nature at physiological pH. nih.gov The key differences in the fatty acid and amino acid compositions of Polymyxin B1 and its variants are summarized in the table below.

ComponentFatty Acid MoietyAmino Acid at Position 6Amino Acid at Position 7
Polymyxin B1 (S)-6-methyloctanoic acidD-PhenylalanineL-Leucine
Polymyxin B2 6-methylheptanoic acidD-PhenylalanineL-Leucine
Polymyxin B3 Octanoic acidD-PhenylalanineL-Leucine
Polymyxin B4 Heptanoic acidD-PhenylalanineL-Leucine
Polymyxin B5 Nonanoic acidD-PhenylalanineL-Leucine
Polymyxin B6 3-hydroxy-6-methyloctanoic acidD-PhenylalanineL-Leucine
Ile-B1 (S)-6-methyloctanoic acidD-PhenylalanineL-Isoleucine
Table based on data from multiple sources. nih.govresearchgate.netnih.gov

Polymyxin B1 and B2 differ by a single methylene (B1212753) group in their fatty acid chains. nih.gov Polymyxins B3 and B4 have straight-chain fatty acids. nih.gov Polymyxin B5 possesses a nonanoic acid tail, while Polymyxin B6 has a unique 3-hydroxy-6-methyloctanoic acid moiety. nih.govresearchgate.net The Ile-B1 variant is distinct in that the L-Leucine at position 7 is replaced by L-Isoleucine. nih.gov

Conformation and Dynamics of the Cyclic Peptide Ring

The three-dimensional structure and dynamic properties of the cyclic heptapeptide ring of polymyxin B are crucial for its interaction with the bacterial outer membrane, specifically with lipopolysaccharide (LPS). Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for investigating these conformational features.

Studies using two-dimensional NMR techniques, such as Transferred Nuclear Overhauser Effect (trNOE) spectroscopy, have been employed to determine the conformation of polymyxin B when it is bound to LPS. uzh.ch These studies reveal that the polymyxin B molecule adopts a folded, amphipathic structure where the polar and hydrophobic domains form two distinct faces. The cyclic portion of the peptide, along with the linear tripeptide, creates a structure with reduced mobility when bound to LPS. boku.ac.at

Impact of Structural Variations on Antimicrobial Activity and Research Applications

The subtle structural differences among the polymyxin B components have a discernible impact on their antimicrobial potency and are leveraged in various research applications. The isotopically labeled compound, Polymyxin B1-d3, is a key tool in many of these research endeavors.

The following table summarizes the minimum inhibitory concentrations (MICs) for various Polymyxin B components against several Gram-negative bacteria, illustrating the impact of structural variations.

OrganismPolymyxin B1 MIC (µg/mL)Polymyxin B2 MIC (µg/mL)Polymyxin B3 MIC (µg/mL)Ile-B1 MIC (µg/mL)
Escherichia coli 110.51
Klebsiella pneumoniae 110.51
Pseudomonas aeruginosa 2212
Acinetobacter baumannii 1110.5
Data derived from microbiological assessment studies. acs.org

Research Applications and the Role of this compound: The structural variants of polymyxin B are invaluable tools for structure-activity relationship (SAR) studies, which aim to develop new polymyxin analogues with improved efficacy and reduced toxicity. uio.no

This compound , a deuterated form of Polymyxin B1, serves as an essential tool in modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. frontiersin.org It is used as an internal standard for the accurate quantification of Polymyxin B1 and other components in complex biological matrices such as plasma. frontiersin.org The presence of deuterium (B1214612) atoms increases its mass by three units compared to the natural Polymyxin B1, allowing it to be distinguished by the mass spectrometer while having nearly identical chemical and chromatographic properties. This enables precise measurement, which is crucial for pharmacokinetic and therapeutic drug monitoring studies.

The use of isotopically labeled compounds like this compound is also beneficial in NMR-based structural studies to help in signal assignment and to probe molecular interactions with greater clarity. uzh.ch

Future Research Directions and Emerging Applications of Polymyxin B1 D3

Exploration of Polymyxin (B74138) B1-d3 in Proteomics and Metabolomics Research

The use of stable isotope-labeled compounds is a cornerstone of modern proteomics and metabolomics, and Polymyxin B1-d3 is poised to make significant contributions in these fields. Its primary application lies in its ability to act as an internal standard for highly accurate and sensitive quantification of Polymyxin B1 in complex biological samples using mass spectrometry.

In proteomics, future research will likely focus on using this compound to study the interactions between Polymyxin B1 and bacterial proteins. By comparing the proteomic profiles of bacteria treated with Polymyxin B1 versus a control group spiked with this compound, researchers can identify proteins that are differentially expressed or post-translationally modified in response to the antibiotic. nih.gov This can provide crucial insights into the mechanisms of action and resistance. For instance, studies on Acinetobacter baumannii have already utilized proteomics to compare resistant and non-resistant strains, revealing adaptations in detoxification pathways and metabolic processes in the resistant bacteria. nih.gov

In metabolomics, this compound will be instrumental in tracing the metabolic fate of Polymyxin B1 and its impact on bacterial metabolism. researchgate.net By tracking the deuterated label, researchers can elucidate how the antibiotic is processed by bacterial cells and how it perturbs various metabolic pathways. frontiersin.org Studies have already shown that Polymyxin B can significantly alter central carbon metabolism, as well as lipopolysaccharide and peptidoglycan biosynthesis in bacteria like Acinetobacter baumannii and Klebsiella pneumoniae. frontiersin.orgfrontiersin.org The use of this compound will allow for more precise and detailed investigations into these effects.

A clinical study has highlighted the need to identify predictive biomarkers for Polymyxin B-associated nephrotoxicity using next-generation proteomics, an area where this compound could serve as a valuable standard. clinicaltrials.gov

Development of Novel Research Tools and Probes Based on this compound

The development of research tools and probes derived from this compound represents a promising area of future investigation. By attaching fluorescent tags or other reporter molecules to the deuterated polymyxin structure, scientists can create powerful probes for visualizing and tracking the antibiotic's interaction with bacterial cells in real-time.

Fluorescently labeled polymyxins have already been used to study membrane permeabilization and the uptake of the antibiotic by bacteria. dovepress.com For example, dansylated polymyxin B has been employed to assess membrane permeability in the presence of other compounds. dovepress.com The development of multi-valent fluorescent probes based on the polymyxin scaffold has shown increased sensitivity for detecting Gram-negative bacteria. rsc.org Furthermore, rationally designed fluorescent polymyxin probes have been used to investigate the localization of polymyxins within renal tubular cells, providing insights into the mechanisms of nephrotoxicity. monash.edu

Future research could focus on creating this compound based probes with enhanced properties, such as improved photostability, specific targeting capabilities, and the ability to report on specific molecular events, like binding to its primary target, lipopolysaccharide (LPS). nih.gov These advanced probes could be used in a variety of applications, from high-throughput screening of new antibiotic potentiators to detailed mechanistic studies of polymyxin resistance.

Advancements in Synthetic Methodologies for Deuterated Peptides

The synthesis of deuterated peptides like this compound can be a complex and resource-intensive process. rsc.org However, recent advancements in synthetic methodologies are making the production of these valuable research compounds more efficient and accessible.

Traditionally, the incorporation of deuterium (B1214612) into peptides has been achieved through multi-step synthesis using deuterated amino acid building blocks. rsc.org More recent "late-stage" deuteration methods are being explored, which allow for the introduction of deuterium into a fully formed peptide. rsc.orgrsc.org These methods include acid-mediated deuteration, catalytic hydrogen isotope exchange reactions, and photochemical approaches. rsc.orgacs.org

Future research in this area will likely focus on developing more selective, efficient, and biocompatible methods for peptide deuteration. rsc.org For example, a recently developed method utilizes an alkaline phosphate (B84403) solution to achieve deuteration at non-exchangeable backbone sites of peptides and proteins under mild conditions. rsc.org Such advancements will not only facilitate the production of this compound but also a wide range of other deuterated peptides for various research applications. lifetein.com

Table 1: Comparison of Peptide Deuteration Methods

Method Description Advantages Disadvantages
Multi-step Synthesis Incorporation of deuterated amino acids during peptide synthesis. High level of control over deuteration sites. Time-consuming and resource-intensive. rsc.org
Acid-Mediated Deuteration Use of strong acids like TfOH to facilitate hydrogen-deuterium exchange. Can achieve late-stage deuteration. Harsh conditions may not be suitable for all peptides. rsc.org
Catalytic Hydrogen Isotope Exchange (HIE) Use of metal catalysts (e.g., ruthenium, iridium) to facilitate H/D exchange. Can be performed on fully formed peptides. May require high temperatures and pressures. rsc.orgrsc.org
Photochemical Methods Use of light to initiate radical reactions for deuterium incorporation. Mild reaction conditions. May have limitations in selectivity. acs.org
Alkaline Phosphate Solution Use of an alkaline aqueous phosphate solution for backbone deuteration. Biocompatible, mild conditions. Suitable for peptides stable at high pH. rsc.org

Computational and In Silico Modeling for this compound Interactions and Properties

Computational and in silico modeling techniques are becoming increasingly important in understanding the complex interactions between drugs and their biological targets. In the context of this compound, these methods can provide valuable insights into its binding mechanisms, conformational dynamics, and the structural basis for its biological activity.

Molecular dynamics (MD) simulations have already been used extensively to study the interaction of Polymyxin B1 with bacterial membranes. plos.org These simulations have revealed that Polymyxin B1 interacts differently with the inner and outer membranes of E. coli. plos.org It tends to aggregate in the lipopolysaccharide (LPS) region of the outer membrane, while readily inserting into the inner membrane. plos.orgmdpi.com MD simulations have also been used to investigate how Polymyxin B1 displaces divalent cations that stabilize the outer membrane and to model its transport across the periplasm. researchgate.netacs.org

Future computational studies could specifically focus on the effects of deuteration on the properties of Polymyxin B1. While the chemical properties are very similar, the increased mass of deuterium can subtly influence vibrational modes and bond strengths, which could have an impact on its interactions with its target. By comparing simulations of Polymyxin B1 and this compound, researchers could gain a more nuanced understanding of these effects. Furthermore, in silico modeling can be used to predict the properties of novel this compound-based probes and to guide their design.

Investigating Regulatory Mechanisms in Bacterial Response to Polymyxins Using Labeled Compounds

The rise of antibiotic resistance is a major global health threat, and understanding the mechanisms by which bacteria become resistant to polymyxins is of paramount importance. nih.gov Labeled compounds like this compound can play a crucial role in these investigations.

Bacteria have evolved sophisticated regulatory systems to respond to the presence of antibiotics. nih.gov These systems can trigger changes in gene expression that lead to modifications of the bacterial cell envelope, such as alterations to the structure of lipopolysaccharide (LPS), which is the primary target of polymyxins. frontiersin.orgnih.gov These modifications can reduce the binding of polymyxins to the bacterial surface, thereby conferring resistance. nih.gov

By using this compound in combination with advanced analytical techniques like quantitative proteomics and metabolomics, researchers can precisely track how bacteria respond to the antibiotic at the molecular level. nih.govfrontiersin.org For example, they can identify which proteins and metabolic pathways are up- or down-regulated upon exposure to Polymyxin B1. This information can help to elucidate the complex regulatory networks involved in polymyxin resistance and may lead to the identification of new targets for drugs that could reverse or overcome resistance.

Q & A

Q. What are the critical considerations for synthesizing and characterizing Polymyxin B1-d3 in laboratory settings?

Synthesis of this compound requires precise isotopic labeling (deuteration) at specific positions, typically achieved via microbial fermentation with deuterated precursors or chemical modification of native polymyxin B1. Characterization must include high-resolution mass spectrometry (HRMS) to confirm deuteration efficiency and nuclear magnetic resonance (NMR) to verify structural integrity. Purity assessments should involve reversed-phase HPLC with UV/vis detection, while bioactivity comparisons against non-deuterated polymyxin B1 are essential to validate functional equivalence .

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

Stability studies should mimic in vivo environments (e.g., pH gradients, serum proteins, enzymatic activity). Use LC-MS/MS to quantify degradation products and isotopic retention. Include controls for temperature, light exposure, and oxidative stress. For reproducibility, document buffer compositions, incubation times, and calibration curves for quantification .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

LC-MS/MS with deuterated internal standards (e.g., Polymyxin B1-d6) is optimal. Validate methods per FDA/EMA guidelines for sensitivity (LOQ < 0.1 µg/mL), specificity (no matrix interference), and precision (CV < 15%). Include sample preparation details (e.g., protein precipitation, solid-phase extraction) to ensure consistency across labs .

Advanced Research Questions

Q. How can isotopic effects of deuteration in this compound influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Deuteration may alter hydrogen bonding and metabolic pathways. Compare PK parameters (e.g., AUC, half-life) of this compound vs. non-deuterated analogs in in vivo models using compartmental analysis. For PD, assess minimum inhibitory concentrations (MICs) against Gram-negative pathogens and correlate with PK/PD indices (e.g., %T > MIC). Address discrepancies in data by evaluating deuteration site specificity and metabolic enzyme interactions .

Q. What methodologies resolve contradictions in reported toxicity profiles of this compound?

Systematic reviews and meta-analyses of preclinical data can identify confounding variables (e.g., dosing regimens, animal models). Use in vitro cytotoxicity assays (e.g., renal proximal tubule cell viability) with standardized protocols. Cross-validate findings via multi-lab studies to isolate isotopic effects from batch-to-batch variability .

Q. How should researchers optimize experimental protocols for studying this compound’s mechanism of action in antibiotic resistance?

Combine isothermal titration calorimetry (ITC) to measure binding affinity to bacterial membranes with fluorescence microscopy to visualize membrane disruption. Include resistant bacterial strains (e.g., mcr-1-positive E. coli) and assess synergy with other antibiotics. Document growth conditions (e.g., cation-adjusted Mueller-Hinton broth) to ensure reproducibility .

Q. What strategies mitigate challenges in replicating this compound’s bioactivity data across independent studies?

Adopt standardized reference materials (e.g., USP-grade Polymyxin B1) and validate assay conditions (e.g., broth microdilution for MICs). Share raw datasets and analytical codes via repositories like Zenodo. Publish negative results and procedural limitations to clarify context-dependent outcomes .

Methodological Guidance

Q. What ethical and practical considerations apply when designing animal studies with this compound?

Follow ARRIVE 2.0 guidelines for in vivo experiments. Justify sample sizes via power analysis and include humane endpoints (e.g., weight loss >20%). For PK studies, use microsampling techniques to minimize animal use. Disclose conflicts of interest and funding sources per ICMJE standards .

Data Management & Collaboration

Q. How can researchers ensure data interoperability and reuse in this compound studies?

Deposit raw spectra, chromatograms, and genomic data in FAIR-aligned repositories (e.g., ChEMBL, PRIDE). Use controlled vocabularies (e.g., MeSH terms) for metadata. Collaborate via platforms like GitHub for protocol sharing and version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.